![molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9](/img/structure/B2378106.png)
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound, often explored for its diverse chemical properties and potential applications in various fields such as medicine and industry. Its structure comprises a methanesulfonamide group attached to a phenyl ring that is further substituted with a dihydropyrazolyl moiety, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. Key steps may include the formation of the pyrazole ring, functionalization of the phenyl group, and subsequent attachment of the methanesulfonamide.
Example Reaction Sequence:
Pyrazole Formation: : Cyclization reaction involving 2-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions to form 3-(2-methylphenyl)-3,4-dihydropyrazole.
Phenyl Ring Functionalization: : Introduction of the methoxyacetyl group through electrophilic aromatic substitution.
Sulfonamide Introduction: : Final attachment of the methanesulfonamide group using sulfonamide precursors under controlled temperature and pH.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.
化学反応の分析
Types of Reactions it Undergoes
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide undergoes various chemical reactions including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced using agents such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Acidic or basic catalysts for facilitating substitution reactions
Major Products Formed
Oxidation or reduction of the compound primarily leads to the formation of derivatives with altered functional groups on the phenyl or pyrazole rings, potentially modifying its biological activity.
科学的研究の応用
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has shown promise in various scientific research applications:
Chemistry: : Studied for its unique chemical properties and reactions.
Biology: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine: : Investigated for anti-inflammatory and analgesic properties.
Industry: : Potential use in material science for developing novel compounds with specific functional properties.
作用機序
The mechanism by which this compound exerts its effects is closely related to its interaction with molecular targets such as enzymes and receptors. It may bind to active sites, altering the conformation and activity of the target proteins, thereby modulating biological pathways.
Molecular Targets: : Enzymes involved in inflammatory pathways, receptors mediating pain response.
Pathways Involved: : Modulation of inflammatory and pain signaling pathways.
類似化合物との比較
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.
Similar Compounds
N-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Different aromatic substitution leading to altered biological activity.
N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Similar structure with variations in the phenyl ring substitution pattern.
特性
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
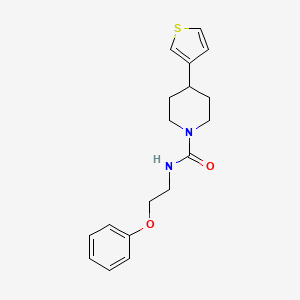

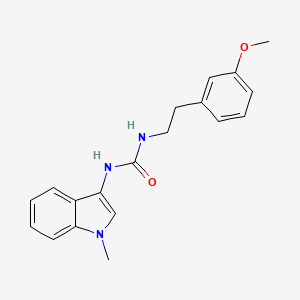
![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
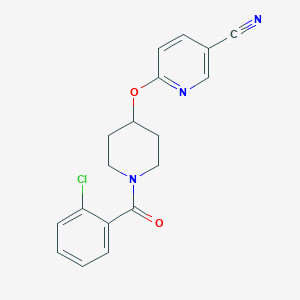
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
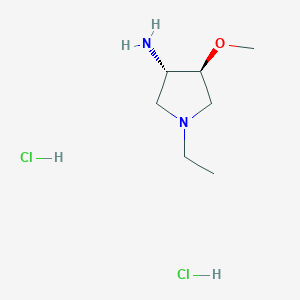

![N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2378037.png)
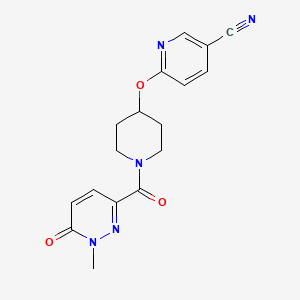
![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)


